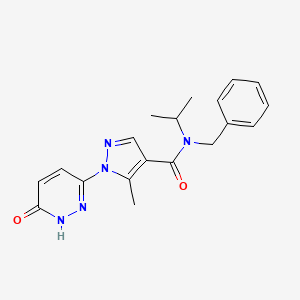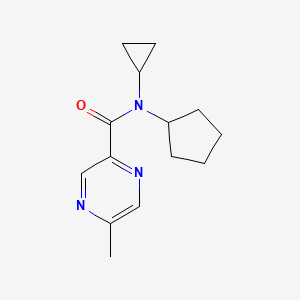
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene, also known as M2ES, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of benzene and has two chlorine atoms and two sulfone groups attached to it.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene has been used in scientific research for various applications such as in the development of new drugs and as a tool for studying biological processes. It has been shown to have anticancer and antiviral properties, making it a potential candidate for drug development. 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene has also been used as a probe for studying protein-protein interactions and as a tool for investigating the role of sulfhydryl groups in biological systems.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene is not fully understood, but it is believed to work by reacting with sulfhydryl groups in proteins and enzymes. This reaction can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions, which can have downstream effects on biological processes.
Biochemical and physiological effects:
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can inhibit the growth of cancer cells and the replication of viruses. It has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases. In vivo studies have shown that 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can reduce tumor growth in mice and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene in lab experiments is its specificity for sulfhydryl groups, which allows for targeted inhibition of specific proteins or enzymes. However, 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can also react with other nucleophiles, such as amino acids, which can lead to off-target effects. Additionally, 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene is a relatively new compound, and its long-term effects on biological systems are not well understood.
Direcciones Futuras
There are several future directions for research on 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene. One area of interest is in the development of new drugs based on 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene. Researchers are also investigating the use of 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene as a tool for studying protein-protein interactions and for investigating the role of sulfhydryl groups in biological systems. Additionally, there is interest in exploring the potential of 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene, or 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene, is a chemical compound that has been used in scientific research for various applications. Its specificity for sulfhydryl groups makes it a valuable tool for studying biological processes, but its off-target effects and long-term effects on biological systems require further investigation. There is potential for 1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene to be developed into new drugs and to be used as a therapeutic agent for various diseases.
Métodos De Síntesis
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene can be synthesized by reacting 1,3-dichloro-2-(chloromethyl)benzene with sodium methylsulfinate in the presence of copper powder. The reaction takes place in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and requires heating and stirring for several hours. The product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
1,3-dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S2/c1-16(13,14)6-5-15-7-8-9(11)3-2-4-10(8)12/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOAPYRRKWLAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCSCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(2-methylsulfonylethylsulfanylmethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)